molecular formula C11H19N3O4 B6148121 2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid CAS No. 1002754-72-4

2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid

Cat. No.: B6148121
CAS No.: 1002754-72-4
M. Wt: 257.3
InChI Key:
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Description

2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid is a synthetic organic compound known for its unique structural features and versatile applications in various scientific fields. The compound contains a diazirine ring, which is a three-membered ring with two nitrogen atoms, making it highly reactive and useful in photoaffinity labeling and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the diazirine ring: The diazirine ring is introduced through a series of reactions involving the appropriate precursors and reagents.

    Coupling reactions: The protected amine and diazirine-containing intermediates are coupled to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The diazirine ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules and as a building block for various chemical reactions.

    Biology: Employed in photoaffinity labeling to study protein interactions and identify binding sites.

    Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid involves the formation of reactive intermediates upon exposure to light or other stimuli. These intermediates can covalently bind to target molecules, allowing researchers to study interactions and pathways at the molecular level. The diazirine ring plays a crucial role in this process, as it can form highly reactive carbene species upon activation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-butoxycarbonyl)amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid
  • N-(tert-butoxycarbonyl)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid is unique due to its combination of a diazirine ring and a protected amine group. This structure allows for specific reactivity and stability, making it valuable for various applications in research and industry. The presence of the diazirine ring enables photoaffinity labeling, which is not commonly found in other similar compounds.

Properties

CAS No.

1002754-72-4

Molecular Formula

C11H19N3O4

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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